molecular formula C12H24N2O3 B148314 Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 132710-90-8

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B148314
M. Wt: 244.33 g/mol
InChI Key: LRYRQGKGCIUVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a tertiary butyl group, which is a branching structure derived from butane. The hydroxypropyl substituent suggests the compound has a three-carbon chain with a hydroxyl group attached, providing potential for further chemical reactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from various substituted piperazines or piperidine precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods often involve the use of catalysts, ligands, and specific reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported using XRD, showing typical bond lengths and angles for this type of compound . The molecular structure can also be optimized using density functional theory (DFT) calculations, as was done for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the tert-butyl 4-methylpiperazine-1-carboxylate group in one of the compounds was found to be disordered over two sets of sites, indicating potential reactivity at these positions . The presence of hydroxy groups, as in the compound of interest, can lead to reactions involving the formation or breaking of O-H bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using spectroscopic methods and computational analyses. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the structures of synthesized compounds . The crystal structure provides information on the solid-state properties, such as intermolecular interactions and crystal packing . Computational studies, including DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, can reveal additional physicochemical properties, such as electronic distribution and reactivity potential .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has been extensively studied in terms of its synthesis and molecular structure. Researchers have developed methods for synthesizing various derivatives of this compound, often using techniques like condensation reactions, nucleophilic substitution reactions, and X-ray diffraction studies for characterization and confirmation of the molecular structure (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Biological Evaluation

Research has explored the biological properties of various derivatives of tert-butyl piperazine-1-carboxylate. These studies often focus on antibacterial and anthelmintic activities, finding that some compounds exhibit moderate biological activity in these areas (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Anticorrosive Properties

Some studies have investigated the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives. These compounds have been found to be effective in inhibiting corrosion, particularly in applications like protecting carbon steel in corrosive environments (Praveen et al., 2021).

Application in Catalysis

Derivatives of tert-butyl piperazine-1-carboxylate have been used in catalysis, such as in Knoevenagel condensation reactions under microwave assistance. These studies highlight the efficiency of these compounds in catalyzing chemical reactions (Yang et al., 2004).

Safety And Hazards

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYRQGKGCIUVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584565
Record name tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

CAS RN

132710-90-8
Record name tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(3-hydroxypropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (26.5 g, 142 mmol) in acetone (300 ml) at room temperature was treated with 3-bromo-propan-1-ol (14.5 ml, 156.2 mmol), potassium carbonate (50 g, 361.8 mmol) and potassium iodide (2.4 g, 14.2 mmol), and the mixture was heated at reflux for 18 h then allowed to cool to room temperature. The suspension was filtered and the filtrate concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 5% methanol:95% dichloromethane) to yield the title compound (27.7 g, 80%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (2.75 g, 14.8 mmol), 1-bromo-3-propanol (1.43 mL, 16.2 mmol) and potassium carbonate (2.25 mL, 27.5 mmol) in acetonitrile (75 mL) was heated at 95° C. for 4 hours. The solvent was removed under reduced pressure, and the residue was taken up in dichloromethane (300 mL) and washed with water, brine, dried over sodium sulfate and concentrated under reduced pressure. Chromatography on silica gel with methanol in dichloromethane (0-10%) gave a tan solid 2.88 g (80% yield).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of 1-tert-butoxycarbonylpiperazine (1.0 g, 5.37 mmol), 3-bromo-1-propanol (0.49 ml, 5.37 mmol) and potassium carbonate (1.86 g, 13.4 mmol) was heated at reflux in acetonitrile (10 ml) for 1.5 hours. The mixture was concentrated under reduced pressure and column chromatography of the residue, eluting with 2% methanol/methylene chloride, gave 1-tert-butoxycarbonyl-4-(3-hydroxypropyl)piperazine (1.2 g, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Citations

For This Compound
7
Citations
J Sun, JR Baker, CC Russell, HNT Pham… - RSC Medicinal …, 2023 - pubs.rsc.org
From lead 1, (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide), a S100A2–p53 protein–protein interaction inhibitor based on an …
Number of citations: 0 pubs.rsc.org
X Qu, H Liu, X Song, N Sun, H Zhong, X Qiu… - European Journal of …, 2021 - Elsevier
Targeted therapy of treating patients with specific tyrosine kinase inhibitors (TKIs) is currently the standard care for epidermal growth factor receptor (EGFR) mutant non-small cell lung …
Number of citations: 58 www.sciencedirect.com
Y Wei, Y Tang, Y Zhou, Y Yang, Y Cui… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) have become promising therapeutic targets in various types of cancers. In fact, several selective irreversible inhibitors capable of covalently …
Number of citations: 4 pubs.acs.org
W Hou, Y Ren, Z Zhang, H Sun, Y Ma, B Yan - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel quinazoline derivatives bearing various C-6 benzamide substituents were synthesized and evaluated as EGFR inhibitors, and most showed significant inhibitory …
Number of citations: 19 www.sciencedirect.com
H Deng, Q Lei, W Shang, Y Li, L Bi, N Yang… - European Journal of …, 2022 - Elsevier
The epithelial growth factor receptor (EGFR) is abnormally overexpressed on the cell surface of cancer cells and is strongly associated with cancer cell proliferation, migration, …
Number of citations: 3 www.sciencedirect.com
EB Corcoran - 2015 - search.proquest.com
Nuclear medicine, specifically positron emission tomography (PET) and single-photon emission computed tomography (SPECT), has garnered significant interest in recent decades. …
Number of citations: 2 search.proquest.com
HT Pham - 2010 - repository.library.northeastern.edu
Diabetes research has been one of the most active fields for years and will continue to be relevant due to the escalating prevalence of the disease in the US and worldwide. 1 Previous …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.